1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)-
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Overview
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is a synthetic organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- typically involves the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to form aminonaphthalene.
Sulfonation: Aminonaphthalene undergoes sulfonation to form naphthalenesulfonamide.
Substitution: The sulfonamide group is substituted with dimethylamino and hydroxybutyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonamide: Basic structure without additional functional groups.
Dimethylaminonaphthalene: Contains dimethylamino group but lacks sulfonamide and hydroxybutyl groups.
Hydroxybutylnaphthalene: Contains hydroxybutyl group but lacks sulfonamide and dimethylamino groups.
Uniqueness
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is unique due to the combination of functional groups, which enhances its reactivity and potential applications. The presence of dimethylamino and hydroxybutyl groups provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
110232-20-7 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(dimethylamino)-N-(4-hydroxybutyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)17-11-3-4-12-19/h5-10,17,19H,3-4,11-12H2,1-2H3 |
InChI Key |
RHUAFMOLUNAWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCO |
Origin of Product |
United States |
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